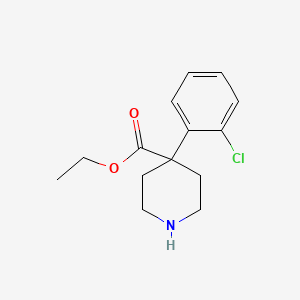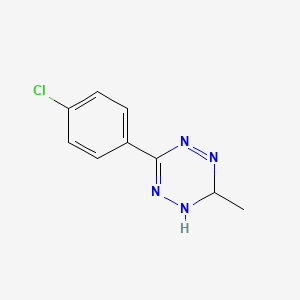
3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine is a heterocyclic compound that contains a tetrazine ring substituted with a 4-chlorophenyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with methyl isocyanate to yield the desired tetrazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while substitution reactions can produce a variety of functionalized tetrazine derivatives .
科学的研究の応用
3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)-1,2,4,5-tetrazine: Lacks the methyl group, which may affect its reactivity and applications.
6-Methyl-1,2,4,5-tetrazine: Lacks the 4-chlorophenyl group, leading to different chemical properties and uses.
4-Chlorophenyl-1,2,4,5-tetrazine: Similar structure but without the methyl group, influencing its chemical behavior
Uniqueness
3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine is unique due to the presence of both the 4-chlorophenyl and methyl groups, which confer distinct chemical properties and potential applications. Its combination of substituents allows for versatile reactivity and functionality in various scientific and industrial contexts.
特性
CAS番号 |
923582-39-2 |
|---|---|
分子式 |
C9H9ClN4 |
分子量 |
208.65 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C9H9ClN4/c1-6-11-13-9(14-12-6)7-2-4-8(10)5-3-7/h2-6,11H,1H3 |
InChIキー |
LSGWARFVZANCGD-UHFFFAOYSA-N |
正規SMILES |
CC1NN=C(N=N1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14184395.png)
![2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione](/img/structure/B14184399.png)
![N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14184415.png)
![1-{4-[2-(4-Chlorobenzene-1-sulfonyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14184427.png)
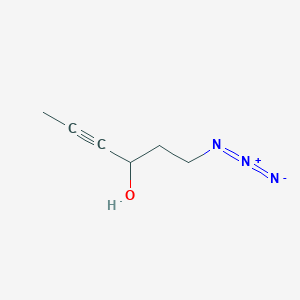
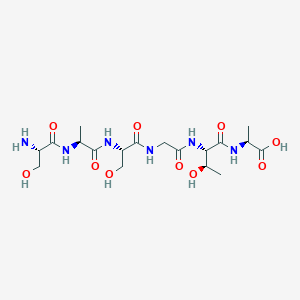
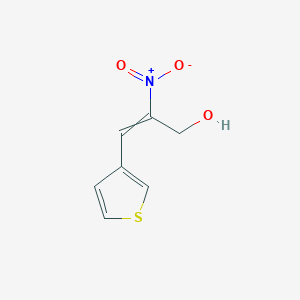

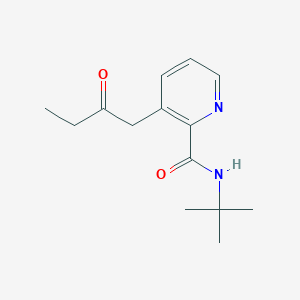
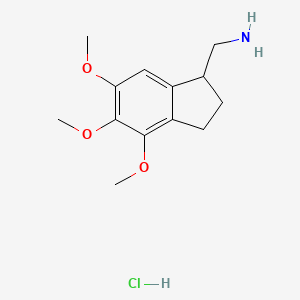

![3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B14184472.png)
![1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one](/img/structure/B14184473.png)
